A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2-Difluoroethyl Trifluoromethanesulfonate
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2-Difluoroethyl Trifluoromethanesulfonate
Abstract
This technical guide provides an in-depth exploration of 2,2-difluoroethyl trifluoromethanesulfonate, a versatile reagent increasingly utilized in medicinal chemistry and drug development. The strategic introduction of the 2,2-difluoroethyl moiety into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties. This document details a reliable synthetic protocol, thorough characterization data, critical safety and handling procedures, and highlights its application in the synthesis of high-value compounds such as kinesin spindle protein inhibitors and efflux pump inhibitors. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this fluorinated building block.
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of fluorine can modulate a compound's acidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[1][2] The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, and its presence in numerous FDA-approved drugs underscores the power of this strategy.[4]
2,2-Difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate) has emerged as a key reagent for introducing the bioisosterically important 2,2-difluoroethyl group.[5] This guide provides a comprehensive overview of its synthesis, characterization, and application, emphasizing the practical aspects and scientific rationale behind its use.
Synthesis of 2,2-Difluoroethyl Trifluoromethanesulfonate
The most common and efficient method for the synthesis of 2,2-difluoroethyl trifluoromethanesulfonate involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride.[5] The trifluoromethanesulfonate group is an excellent leaving group, making the product a potent electrophile for subsequent nucleophilic substitution reactions.[5]
Synthetic Workflow
The synthesis is a one-step esterification reaction. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for 2,2-difluoroethyl trifluoromethanesulfonate.
Detailed Experimental Protocol
This protocol is adapted from analogous procedures for similar trifluoromethanesulfonate esters and should be performed by trained chemists with appropriate safety precautions.[6][7]
Materials:
-
2,2-Difluoroethanol
-
Trifluoromethanesulfonic anhydride
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Anhydrous pyridine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2,2-difluoroethyl trifluoromethanesulfonate as a colorless to light yellow liquid.[5][8]
Characterization
The identity and purity of the synthesized 2,2-difluoroethyl trifluoromethanesulfonate should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃F₅O₃S | [9][10][11] |
| Molecular Weight | 214.11 g/mol | [5][9][10][11] |
| Appearance | Colorless to light yellow clear liquid | [5][8] |
| Boiling Point | 118-129.5 °C at 760 mmHg | [5][11][12] |
| Density | ~1.615 g/mL | [12][13] |
| Refractive Index (n20/D) | ~1.3300-1.3340 | [12] |
| CAS Number | 74427-22-8 | [9][10][11] |
Spectroscopic Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show a triplet of triplets for the -CH₂- group due to coupling with the adjacent -CHF₂ group and long-range coupling with the fluorine atoms of the triflate group.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals: a triplet for the -CHF₂ group and a singlet for the -OSO₂CF₃ group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbon atoms of the difluoroethyl group and the carbon of the trifluoromethyl group, with splitting patterns due to C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands corresponding to the C-F stretching vibrations (around 1100-1400 cm⁻¹) and the S=O stretching of the sulfonate group (around 1420 cm⁻¹ and 1220 cm⁻¹).[14]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (or fragments corresponding to the loss of the triflate group) consistent with the molecular weight of the compound.
Applications in Research and Drug Development
2,2-Difluoroethyl trifluoromethanesulfonate is a valuable reagent for the selective introduction of the 2,2-difluoroethyl group onto heteroatom nucleophiles.[5] This moiety can impart desirable properties to drug candidates, including enhanced metabolic stability and altered lipophilicity.
Key Applications
-
Kinesin Spindle Protein (KSP) Inhibitors: This compound is used as a building block in the synthesis of KSP inhibitors.[5][15][16] These inhibitors have potential applications in cancer therapy, particularly for cancers that are resistant to existing treatments like taxanes.[5][16]
-
MexAB-OprM Efflux Pump Inhibitors: 2,2-Difluoroethyl trifluoromethanesulfonate is employed in the synthesis of inhibitors for the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[5][16] This is a significant strategy to combat multidrug resistance in this pathogenic bacterium.[5]
-
Proteomics Research: It serves as a reagent in proteomics research.[15]
-
Factor Xa Inhibitors: The compound has been applied in the design of novel aminopyrrolidine factor Xa inhibitors.[15]
Safety and Handling
2,2-Difluoroethyl trifluoromethanesulfonate is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[17][18][19]
Hazard Identification
-
Flammable liquid and vapor. [8]
-
Harmful if swallowed, in contact with skin, or if inhaled. [5][9]
-
Corrosive. [5]
Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles or a face shield.[17][19]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[17][19]
-
Skin and Body Protection: Wear suitable protective clothing, including a lab coat and, if necessary, an apron and boots.[17][20]
-
Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-certified respirator is recommended.[19]
Handling and Storage
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][21]
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[18][21]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8][17]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[18][21]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[18][21]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][21]
Conclusion
2,2-Difluoroethyl trifluoromethanesulfonate is a powerful and versatile reagent for the introduction of the 2,2-difluoroethyl group in organic synthesis. Its growing importance in drug discovery, particularly in the development of novel therapeutics for cancer and infectious diseases, highlights its value to the scientific community. Adherence to strict safety protocols is paramount when handling this compound. This guide provides the essential information for the safe and effective synthesis, characterization, and application of 2,2-difluoroethyl trifluoromethanesulfonate.
Molecular Structure
Caption: Chemical structure of 2,2-difluoroethyl trifluoromethanesulfonate.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. [Link]
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PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
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Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
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NIH. (2023, May 13). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
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ChemBK. (2024, April 9). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
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